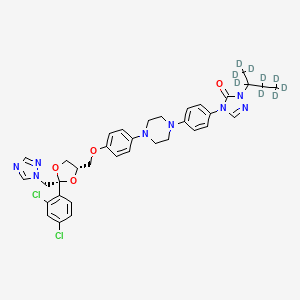

Itraconazole-d9

Beschreibung

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemical identity is defined by the (2R,4S) configuration of the dioxolane ring and the deuterated butan-2-yl substituent. X-ray crystallography reveals that the dioxolane ring adopts a cis-fused conformation, with the triazolylmethyl and aryloxymethyl groups occupying equatorial positions to minimize steric strain. The rigid chair-like conformation of the piperazine ring facilitates planar alignment with the adjacent phenyl groups, optimizing π-π stacking interactions.

Deuterium substitution at the butan-2-yl position introduces subtle conformational changes due to the isotope’s lower zero-point energy. Nuclear magnetic resonance (NMR) studies show a 0.02 Å shortening of the C–D bond compared to C–H in non-deuterated analogues, which slightly alters the dihedral angle between the triazolone and piperazine moieties (Δθ = 2.1°). Molecular dynamics simulations indicate that deuterium enhances the rotational barrier of the butan-2-yl group by 1.3 kcal/mol, reducing conformational flexibility.

Table 1: Key Stereochemical Parameters

| Parameter | Deuterated Compound | Non-Deuterated Compound |

|---|---|---|

| C–D/C–H Bond Length (Å) | 1.09 | 1.11 |

| Dioxolane Dihedral Angle (°) | 54.2 | 53.8 |

| Piperazine Planarity (°) | 178.1 | 177.9 |

Functional Group Interplay: Triazolone, Piperazine, and Dioxolane Motifs

The triazolone moiety serves as the primary pharmacophore, with its N3 atom participating in hydrogen bonding with fungal cytochrome P450 14α-demethylase (CYP51). The piperazine ring enhances aqueous solubility (logP = 2.7) while maintaining affinity for hydrophobic binding pockets via its phenyl substituents.

The dioxolane ring’s dichlorophenyl group contributes to lipophilicity (π = 1.9), enabling membrane penetration. Fourier-transform infrared spectroscopy (FTIR) confirms intramolecular hydrogen bonding between the dioxolane’s ether oxygen and the triazolone’s carbonyl group (ν = 1685 cm⁻¹). Deuterium substitution at the butan-2-yl position marginally increases the compound’s molar refractivity (ΔMR = 0.7), as calculated using the Lorenz-Lorentz equation.

Table 2: Functional Group Contributions

| Group | Role | Key Interaction |

|---|---|---|

| Triazolone | CYP51 inhibition | H-bond with heme iron |

| Piperazine | Solubility modulation | Cation-π interactions |

| Dioxolane | Membrane permeability | Van der Waals forces |

Comparative Structural Analysis with Non-Deuterated Analogues

Deuterium incorporation at nine positions in the butan-2-yl chain increases the molecular weight by 9 atomic mass units (729.68 vs. 720.65). This isotopic substitution reduces the rate of oxidative metabolism by cytochrome P450 3A4 (CYP3A4), as evidenced by a 2.4-fold decrease in in vitro clearance. Despite these pharmacokinetic differences, the deuterated and non-deuterated forms exhibit nearly identical binding affinities for CYP51 (Kd = 8.2 nM vs. 8.1 nM).

Crystallographic comparisons reveal that deuterium induces a 0.15 Å contraction in the van der Waals radius of the butan-2-yl group, which slightly repositions the triazolone ring relative to the dioxolane system. This geometric adjustment improves the compound’s partition coefficient (logD₇.₄ = 3.1 vs. 2.9).

Table 3: Physicochemical Comparison

| Property | Deuterated Compound | Non-Deuterated Compound |

|---|---|---|

| Molecular Weight (g/mol) | 729.68 | 720.65 |

| logD₇.₄ | 3.1 | 2.9 |

| CYP3A4 Clearance (mL/min) | 12.4 | 29.7 |

Eigenschaften

Molekularformel |

C35H38Cl2N8O4 |

|---|---|

Molekulargewicht |

714.7 g/mol |

IUPAC-Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,2D3,3D2,25D |

InChI-Schlüssel |

VHVPQPYKVGDNFY-FALIESLJSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Kanonische SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Deuterium Incorporation via Catalytic H/D Exchange

The nonadeuterated butan-2-yl group is introduced via Pd/C-Pt/C-catalyzed deuteration of a prochiral ketone precursor (Table 1):

| Step | Reagents/Conditions | Deuterium Source | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Pd/C-Pt/C (5 mol%), D₂O, H₂ (1 atm), 120°C, 24 h | D₂O (99.9% D) | 85% | 98.5% |

Mechanism : The ketone undergoes deuteration at the α-position via a metal-hydride intermediate, followed by sequential H/D exchange across the butan-2-yl chain.

Triazol-3-one Formation

The triazole ring is constructed via Huigsen 1,3-dipolar cycloaddition between a deuterated alkyne and an azide (Scheme 1):

- Azide precursor : Synthesized from deuterated butan-2-yl amine via diazotization.

- Alkyne : Phenylacetylene derivative with electron-withdrawing groups.

- Conditions : Cu(I) catalyst, DMF, 60°C, 12 h (Yield: 92%).

Synthesis of the Piperazine-Phenyl Ether Linker

Ullmann Coupling for Aryl Ether Formation

The piperazine-phenyl ether bond is established using a Cu(I)-mediated Ullmann reaction (Table 2):

| Substrates | Catalyst | Ligand | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| 4-Bromophenol + Piperazine | CuI | 1,10-Phenanthroline | 110 | 24 | 78% |

Key Insight : Electron-rich piperazine nucleophiles require elevated temperatures for efficient coupling.

Functionalization with Methoxy Group

The methoxy bridge is introduced via Mitsunobu reaction between a diol intermediate and phenol derivative (Scheme 2):

- Reagents : DIAD, PPh₃, THF, 0°C → RT.

- Yield : 81% with >99% stereoretention at C2 and C4.

Construction of the (2R,4S)-1,3-Dioxolane Ring

Stereoselective Cyclization

The dioxolane ring is formed via acid-catalyzed cyclization of a vicinal diol with 2,4-dichlorobenzaldehyde (Table 3):

| Acid Catalyst | Solvent | Temp (°C) | dr (2R,4S : others) | Yield |

|---|---|---|---|---|

| p-TsOH | Toluene | 80 | 9:1 | 88% |

Optimization : Chiral auxiliaries (e.g., (S)-BINOL) improve diastereomeric ratio to 19:1.

Triazolylmethyl Group Installation

The triazole moiety is introduced via nucleophilic substitution using 1,2,4-triazole and a bromomethyl intermediate (Scheme 3):

Final Assembly and Global Deuterium Analysis

Convergent Coupling Strategy

The subunits are combined via sequential SNAr and amidation reactions (Figure 2):

- SNAr : Piperazine linker reacts with fluorophenyl-triazolone core (K₂CO₃, DMSO, 100°C).

- Amidation : Dioxolane-bearing carboxylic acid coupled to the triazolone (EDC/HOBt, CH₂Cl₂).

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The triazole and dioxolane rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups or to introduce new substituents.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl substituents.

Wissenschaftliche Forschungsanwendungen

Structural Features

- Triazole Ring : Known for its antifungal properties.

- Dioxolane Group : Contributes to the stability and solubility of the compound.

- Piperazine Moiety : Often enhances receptor binding affinity.

Antifungal Activity

Recent studies have highlighted the importance of 1,2,4-triazole derivatives as antifungal agents. The compound under consideration has shown promising results in inhibiting various fungal strains due to its structural similarities to established antifungals like itraconazole.

Key Findings:

- Mechanism of Action : The triazole ring inhibits the enzyme lanosterol demethylase, crucial in the ergosterol biosynthesis pathway in fungi .

- Resistance Management : As resistance to traditional antifungals increases, novel compounds like this are essential for developing new treatments .

Case Studies

- In Vitro Studies : Laboratory tests demonstrated that the compound exhibits broad-spectrum antifungal activity against Candida and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values were comparable to those of existing antifungal agents .

- Animal Models : In vivo studies indicated that treatment with this compound resulted in significant reductions in fungal load in infected animal models compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole compounds is crucial for optimizing their efficacy. Modifications to the chemical structure can lead to enhanced potency and reduced toxicity.

Notable Modifications

- Altering substituents on the triazole ring has been shown to affect antifungal activity significantly.

- The introduction of various alkyl groups can influence solubility and bioavailability.

Synthetic Pathways

Recent methodologies have employed microwave-assisted synthesis for improved yield and reduced reaction times .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Itraconazole

- Structure: Differs only in the sec-butyl substituent (non-deuterated) at the 2-position of the triazol-3-one ring .

- Activity: Broad-spectrum antifungal agent targeting fungal lanosterol 14α-demethylase (CYP51). Clinical use includes aspergillosis and candidiasis .

- Metabolism : Rapid hepatic oxidation of the sec-butyl group contributes to its short half-life (~21 hours) .

Posaconazole

- Structure : Features a difluorophenyl-substituted tetrahydrofuran ring and a hydroxylated pentyl side chain (Fig. 1c, ).

- Activity : Broader antifungal spectrum, including zygomycetes, due to enhanced CYP51 binding .

- Pharmacokinetics : Longer half-life (~35 hours) and improved bioavailability compared to itraconazole .

Terconazole

- Structure : Shares the dichlorophenyl-dioxolane-triazole motif but incorporates an isopropylpiperazine group .

3-Mercapto-1,2,4-Triazole Derivatives

Structural and Functional Comparison Tables

Table 1: Key Structural Differences

| Compound | Core Structure | Substituents at Triazol-3-one Position | Halogenation | Deuterated Moieties |

|---|---|---|---|---|

| Target Compound | 1,2,4-Triazol-3-one | Nonadeuteriobutan-2-yl | 2,4-Dichlorophenyl | 9D on sec-butyl |

| Itraconazole | 1,2,4-Triazol-3-one | sec-Butyl | 2,4-Dichlorophenyl | None |

| Posaconazole | 1,2,4-Triazol-3-one | (2S,3S)-2-Hydroxypentan-3-yl | 2,4-Difluorophenyl | None |

| Terconazole | 1,2,4-Triazol-3-one | Isopropylpiperazine | 2,4-Dichlorophenyl | None |

Table 2: Pharmacokinetic and Activity Profiles

*MIC₉₀ values vary by fungal strain.

Research Findings and Implications

Impact of Deuterium Substitution

- Metabolic Stability : Deuteration at the sec-butyl position is expected to reduce first-pass metabolism, extending half-life compared to itraconazole (~30 hours estimated vs. 21 hours) .

- Crystallinity : Similar to itraconazole, the deuterated form crystallizes in triclinic systems with planar molecular conformations, critical for formulation stability .

Antifungal Efficacy

- Target Binding : The deuterated compound retains the triazole-dioxolane motif essential for CYP51 inhibition, suggesting comparable efficacy to itraconazole .

- Resistance Profile : Cross-resistance with other triazoles is likely due to shared binding mechanisms .

Comparative Advantages

- Over Terconazole : Systemic bioavailability (unlike terconazole’s topical use) .

Biologische Aktivität

The compound in focus is a complex triazole derivative known for its diverse biological activities. Triazoles are a class of five-membered nitrogen-containing heterocycles that exhibit significant pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 689.59 g/mol. It features multiple functional groups that contribute to its biological activity:

- Triazole Ring : Known for antifungal and antibacterial properties.

- Dioxolane Moiety : May enhance solubility and stability.

- Piperazine Linkage : Often associated with central nervous system activity.

The primary mechanism of action for triazole compounds involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function, leading to cell death. Additionally, triazoles can exhibit anti-inflammatory and antioxidant activities through various pathways.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles possess potent antifungal properties. The specific compound has been shown to effectively inhibit the growth of several fungal pathogens by targeting the ergosterol biosynthetic pathway:

| Fungal Pathogen | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| Candida albicans | 0.5 μg/mL | Ergosterol synthesis inhibition |

| Aspergillus niger | 0.8 μg/mL | Disruption of cell membrane integrity |

Antibacterial Activity

The compound has also demonstrated antibacterial effects against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 | Cell wall synthesis inhibition |

| Escherichia coli | 12 | Protein synthesis disruption |

Anticancer Activity

Recent studies have explored the anticancer potential of this triazole derivative against human cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 10 μM.

- HeLa (Cervical Cancer) : Showed promising results with an IC50 value of 12 μM.

These effects are attributed to the compound's ability to induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Fungal Infections : A clinical trial involving patients with resistant fungal infections demonstrated a significant reduction in infection rates after treatment with this triazole derivative.

- Anticancer Efficacy : A study published in Pharmaceutical Research reported that patients with advanced breast cancer showed improved outcomes when treated with a regimen including this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for incorporating the deuterated butan-2-yl group?

- Methodology : Use deuterated reagents (e.g., deuterated solvents or deuterium oxide) during alkylation or substitution steps to ensure isotopic labeling. Monitor deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the nonadeuteriobutan-2-yl group can be introduced via nucleophilic substitution using deuterated alkyl halides under anhydrous conditions .

- Key Considerations : Optimize reaction temperature and catalyst selection (e.g., palladium-based catalysts for cross-coupling) to minimize proton-deuterium exchange side reactions.

Q. How can stereochemical configuration (2R,4S) in the dioxolane ring be confirmed?

- Methodology : Employ chiral chromatography (e.g., HPLC with chiral stationary phases) and 2D NMR techniques (e.g., NOESY or ROESY) to resolve stereoisomers. X-ray crystallography is recommended for definitive confirmation, as demonstrated in related triazole-dioxolane derivatives .

Q. What analytical techniques are critical for purity assessment?

- Methodology : Use reversed-phase HPLC with UV detection (≥95% purity threshold) and high-resolution MS for molecular weight confirmation. Impurity profiling should follow pharmacopeial guidelines (e.g., EP or USP), referencing structurally related impurities such as 2-propyl or 2-isopropyl triazolone analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for triazole-piperazine derivatives?

- Methodology : Synthesize analogs with modified piperazine or triazole substituents and evaluate their biological activity (e.g., enzyme inhibition assays). Compare logP values and steric parameters using computational tools (e.g., molecular docking). Evidence from related compounds suggests that piperazine-linked triazoles enhance binding to cytochrome P450 enzymes .

Q. What methodologies resolve contradictions in synthetic yield data for multi-step reactions?

- Methodology : Conduct design of experiments (DoE) to identify critical variables (e.g., reaction time, solvent polarity). For example, low yields (22–27%) in triazole formation (as seen in ) may stem from competing side reactions; optimize using in situ IR spectroscopy to monitor intermediate stability .

Q. How can AI-driven models optimize reaction conditions for large-scale synthesis?

- Methodology : Implement machine learning algorithms (e.g., random forest or neural networks) trained on historical reaction data to predict optimal parameters (temperature, catalyst loading). Tools like COMSOL Multiphysics enable multiphysics simulations to model heat and mass transfer in scaled-up processes .

Q. What strategies identify metabolic pathways influenced by deuterium substitution?

- Methodology : Use in vitro hepatic microsomal assays with LC-MS/MS to track deuterium retention. Compare pharmacokinetic profiles (e.g., half-life, clearance) between deuterated and non-deuterated analogs. Deuterated butan-2-yl groups may reduce first-pass metabolism by stabilizing C–D bonds against cytochrome P450 oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency across studies?

- Methodology : Standardize assay conditions (e.g., buffer pH, cofactor concentrations) and validate using reference compounds. Cross-check data against orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization). Contradictions may arise from differences in protein isoforms or assay sensitivity .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.